molecular formula C14H16BrN3 B6644657 N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine

Katalognummer: B6644657
Molekulargewicht: 306.20 g/mol
InChI-Schlüssel: ZPAQMMVLBUZQNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine, also known as BR-MPEA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has a molecular weight of 315.24 g/mol.

Wirkmechanismus

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine inhibits the reuptake of serotonin by binding to the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft. This leads to an increase in the activation of postsynaptic serotonin receptors, resulting in the modulation of various physiological and behavioral responses.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. Additionally, this compound has been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine in lab experiments is its high selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that its synthesis is relatively complex, which may limit its availability for use in research.

Zukünftige Richtungen

Further research is needed to fully understand the potential therapeutic applications of N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine. One possible direction is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Additionally, research could focus on the potential use of this compound in the treatment of addiction and other neurological disorders. Finally, more studies are needed to investigate the long-term effects of this compound on the brain and behavior.

Synthesemethoden

The synthesis of N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine involves the reaction of 3-bromobenzyl chloride with 3-methylpyrazin-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure form of this compound.

Wissenschaftliche Forschungsanwendungen

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and addiction. Research has shown that this compound has a high affinity for the serotonin transporter and can act as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.

Eigenschaften

IUPAC Name

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3/c1-10-14(17-7-6-16-10)11(2)18-9-12-4-3-5-13(15)8-12/h3-8,11,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQMMVLBUZQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.